molecular formula C7H5BrCl2N2 B15235601 6-Bromo-5-chloro-1H-indazole hcl

6-Bromo-5-chloro-1H-indazole hcl

Cat. No.: B15235601
M. Wt: 267.93 g/mol
InChI Key: IAJHWILMNOSCGV-UHFFFAOYSA-N
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Description

6-Bromo-5-chloro-1H-indazole hydrochloride is a heterocyclic organic compound with the molecular formula C7H4BrClN2. It is a derivative of indazole, a bicyclic structure consisting of a benzene ring fused to a pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Bromo-5-chloro-1H-indazole hydrochloride can be synthesized through a multi-step process starting from 1-bromo-2-chloro-4-methylbenzene. The synthetic route involves nitration, reduction, and cyclization reactions:

Industrial Production Methods

Industrial production of 6-Bromo-5-chloro-1H-indazole hydrochloride typically involves the same synthetic route but on a larger scale. The reactions are optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-chloro-1H-indazole hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted indazole derivatives, while oxidation and reduction can lead to different oxidation states of the compound .

Scientific Research Applications

6-Bromo-5-chloro-1H-indazole hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Bromo-5-chloro-1H-indazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as antimicrobial or anticancer activities. The exact molecular targets and pathways depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-chloro-1H-indazole hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can significantly influence its chemical reactivity and biological activity. The dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions .

Properties

Molecular Formula

C7H5BrCl2N2

Molecular Weight

267.93 g/mol

IUPAC Name

6-bromo-5-chloro-1H-indazole;hydrochloride

InChI

InChI=1S/C7H4BrClN2.ClH/c8-5-2-7-4(1-6(5)9)3-10-11-7;/h1-3H,(H,10,11);1H

InChI Key

IAJHWILMNOSCGV-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=NNC2=CC(=C1Cl)Br.Cl

Origin of Product

United States

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